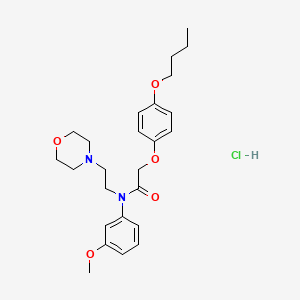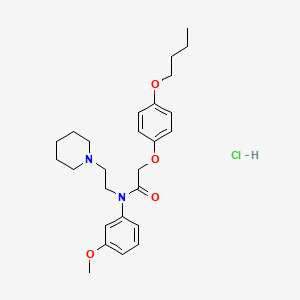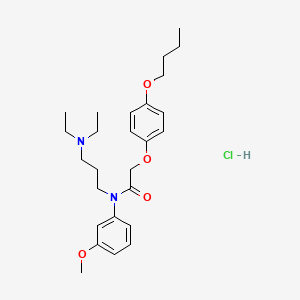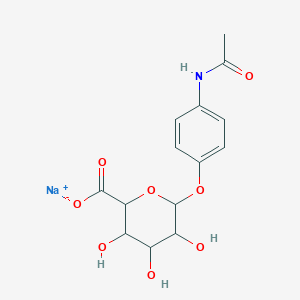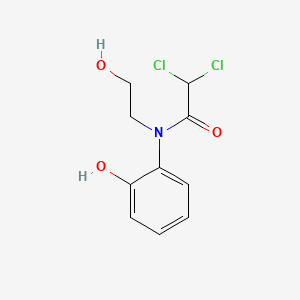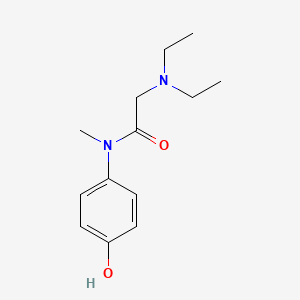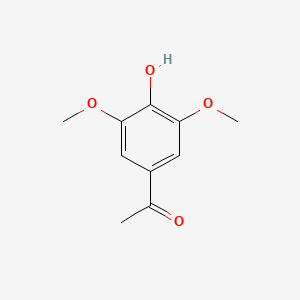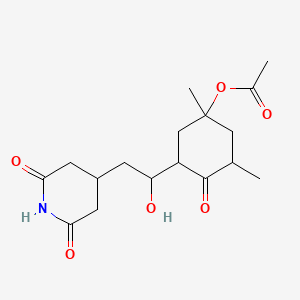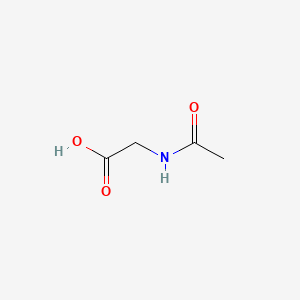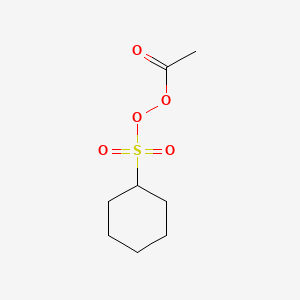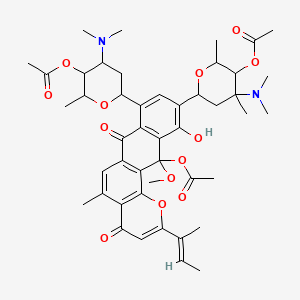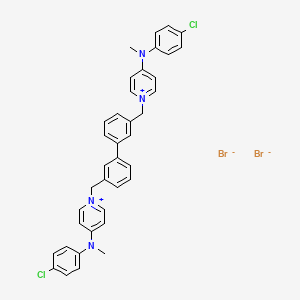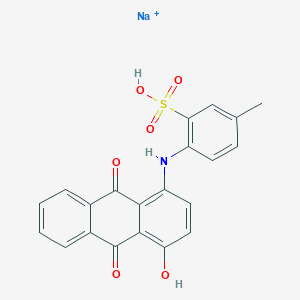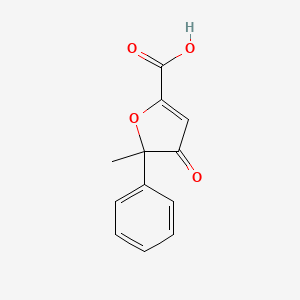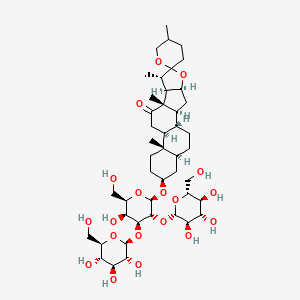
Agavasaponin C'
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agavasaponin C' is a biochemical.
Applications De Recherche Scientifique
1. Pharmaceutical Properties and Clinical Applications
- Melatonin Vitamin C-Based Nanovesicles : A study by Hatem et al. (2018) explored vitamin C-based nanovesicles (aspasomes) loaded with melatonin for treating androgenic alopecia. The study found that these aspasomes had favorable pharmaceutical properties and showed clinically promising results, including increased hair thickness and density, as well as decreased hair loss.
2. Biological and Chemical Analysis
- Steroidal Saponins from Agave Sisalana : Research by Yu et al. (2011) identified new steroidal saponins, including sisalasaponin C, from the leaves of Agave sisalana. The study provided detailed structural elucidation of these compounds, enhancing understanding of their chemical properties.
3. Genetic and Cellular Research
- Impact on Gene Expression : A study by Utsumi et al. (2017) focused on gene expression related to cassava transformation, demonstrating that media composition significantly impacts gene expression, which is crucial for agricultural and genetic research.
4. Dermatological Applications
- Guava Leaf Extract for Hair Loss : Research by Ruksiriwanich et al. (2022) explored the effect of guava leaf extract on androgenetic alopecia, revealing its potential in reducing hair loss by inhibiting androgen synthesis.
5. Antitumor Activity
- Polysaccharide from Acanthopanax giraldii Harms : The antitumor activity of Acanthopanax giraldii polysaccharide was studied by Wang et al. (1992), showing its ability to inhibit tumor growth and enhance immune responses.
6. Environmental and Agricultural Studies
- Biochar-Induced Immobilization and Transformation of Silver-Nanoparticles : A study by Abbas et al. (2019) focused on the impact of silver nanoparticles in agriculture and their interaction with biochar, which is essential for understanding environmental safety and plant health.
7. Anti-Androgen and Antioxidant Activities
- Triterpene Saponins with XOD Inhibitory Activity : The study by Lin et al. (2011) identified new triterpene saponins with significant XOD inhibitory activity, providing insights into potential pharmaceutical applications.
8. Antimicrobial Applications
- Biosynthesis of Antimicrobial Silver Nanoparticles : Research by Verma et al. (2010) demonstrated the use of Aspergillus clavatus for the biosynthesis of antimicrobial silver nanoparticles, highlighting the potential for developing eco-friendly antimicrobial agents.
Propriétés
Numéro CAS |
56316-35-9 |
|---|---|
Nom du produit |
Agavasaponin C' |
Formule moléculaire |
C45H72O19 |
Poids moléculaire |
917 g/mol |
Nom IUPAC |
(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C45H72O19/c1-18-7-10-45(57-17-18)19(2)30-25(64-45)12-24-22-6-5-20-11-21(8-9-43(20,3)23(22)13-29(49)44(24,30)4)58-42-39(63-41-37(56)35(54)32(51)27(15-47)60-41)38(33(52)28(16-48)61-42)62-40-36(55)34(53)31(50)26(14-46)59-40/h18-28,30-42,46-48,50-56H,5-17H2,1-4H3/t18?,19-,20-,21-,22+,23-,24-,25-,26+,27+,28+,30-,31+,32+,33-,34-,35-,36+,37+,38-,39+,40-,41-,42+,43-,44+,45?/m0/s1 |
Clé InChI |
VGWBUQPQZOSEEG-NNHMZJIGSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)OC19CCC(CO9)C |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Agavasaponin C'; Agavoside C', |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



